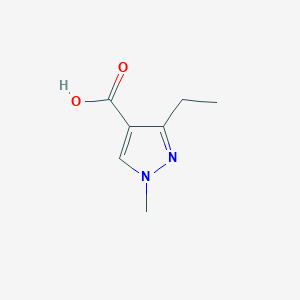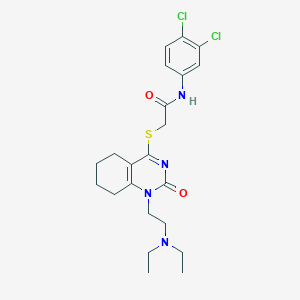
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity :
- A study by Zablotskaya et al. (2013) reports the synthesis and characterization of derivatives of N-(benzo)thiazol-2-yl-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide. These compounds showed significant psychotropic, anti-inflammatory, and cytotoxic activities. They demonstrated sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. The structural characteristics and physicochemical parameters of these compounds were correlated with their biological activities (Zablotskaya et al., 2013).
Evaluation as Antipsychotic Agents :
- A research conducted by Norman et al. (1996) focused on heterocyclic analogues of 1192U90, which include benzamide hydrochloride derivatives. These compounds were evaluated for their potential as antipsychotic agents. They were assessed for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Two derivatives showed potent in vivo activities comparable to leading compounds, suggesting their potential as backup compounds for antipsychotic treatments (Norman et al., 1996).
Metabolism and Disposition Studies :
- Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, which contains a similar structural component to the specified compound. This study provides insights into the metabolism and elimination routes of such compounds in humans, highlighting their potential therapeutic applications in treating insomnia (Renzulli et al., 2011).
Antagonistic Properties on Neurotransmitter Receptors :
- Zhou et al. (2012) synthesized and evaluated a class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. These compounds showed potent binding and functional activities at the H(3) receptor, demonstrating their potential use in neurological research and therapy (Zhou et al., 2012).
Molecular Interaction Studies :
- A study by Shim et al. (2002) analyzed the molecular interactions of a compound structurally similar to the requested chemical with the CB1 cannabinoid receptor. This research offers valuable insights into how such compounds interact at the molecular level, which is essential for developing new therapeutic agents (Shim et al., 2002).
Redox-Annulation Synthesis :
- Zhu et al. (2017) reported the synthesis of polycyclic imidazolidinone derivatives using α-ketoamides and cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline. This study provides a novel approach for synthesizing compounds with potential therapeutic applications (Zhu et al., 2017).
Mécanisme D'action
Target of Action
It is known to have a significant impact onmonoclonal antibody production in Chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound appears to affect the biochemical pathways related to cell growth , glucose uptake , and adenosine triphosphate (ATP) production . It also influences the galactosylation process of monoclonal antibodies .
Result of Action
The compound’s action results in an increase in monoclonal antibody production. It achieves this by suppressing cell growth and enhancing both the cell-specific glucose uptake rate and the amount of intracellular ATP . Additionally, it suppresses the galactosylation on a monoclonal antibody .
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S.ClH/c29-21-9-10-22(30)28(21)20-7-5-17(6-8-20)23(31)26-24-25-19(15-32-24)14-27-12-11-16-3-1-2-4-18(16)13-27;/h1-8,15H,9-14H2,(H,25,26,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAPCLDOBZMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)CN4CCC5=CC=CC=C5C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)

![4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide](/img/structure/B2998140.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)
![7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2998145.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)


![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B2998155.png)
![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)

